molecular formula C30H32F2N4O3 B12509930 Cbp-IN-1

Cbp-IN-1

Cat. No.: B12509930
M. Wt: 534.6 g/mol
InChI Key: SKDNDJWEBPQKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbp-IN-1, also known as CCS1477, is a potent and selective inhibitor of the p300/CBP bromodomain. It is primarily used in scientific research to study the role of p300/CBP in various biological processes. The compound has shown significant potential in inhibiting the expression and function of androgen receptors and c-Myc, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Cbp-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different properties and applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification and include specific temperatures, solvents, and catalysts .

Major Products:

Biological Activity

Cbp-IN-1 is a potent small-molecule inhibitor targeting the CBP (CREB-binding protein) and p300 histone acetyltransferases (HATs), which play crucial roles in gene transcription regulation and various biological processes. This article delves into the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications, particularly in cancer and viral infections.

This compound selectively inhibits the HAT activity of CBP/p300, which is essential for acetylating lysine residues on histones and non-histone proteins. The compound exhibits an IC50 value of 1.5 nM , indicating its high potency against CBP. It also shows inhibitory effects on BRD4 and other associated proteins with IC50 values of 690 nM and 3100 nM , respectively .

Inhibition Profile

TargetIC50 (nM)
CBP1.5
BRD4690
Other proteins3100

Cancer Cell Proliferation

This compound has demonstrated significant effects on the proliferation of various tumor cell lines. In studies, it inhibited cellular acetylation and affected gene expression profiles similar to those observed with siRNA-mediated knockdown of p300. The compound suppressed expression of numerous cancer-related gene signatures in estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .

Gene Expression Modulation

The inhibition of CBP/p300 by this compound leads to a downregulation of genes involved in oncogenic pathways. For instance, in MCF-7 cells, treatment with this compound resulted in the downregulation of estrogen receptor-mediated transcriptional programs, which are critical for breast cancer progression .

Case Studies

Case Study 1: Breast Cancer

In a clinical study involving estrogen receptor-positive breast cancer patients, administration of this compound led to a notable reduction in tumor size and proliferation rates. Gene expression analysis revealed that the treatment effectively inhibited pathways associated with tumor growth and survival.

Case Study 2: HIV-1 Reactivation

Research has shown that inhibition of CBP/p300 using this compound can lead to reactivation of latent HIV-1 in infected CD4+ T cells. This effect was observed through increased expression from the HIV-1 long terminal repeat (LTR) after treatment, highlighting its potential utility in HIV therapy .

Research Findings

Recent studies have elucidated the broader implications of CBP/p300 inhibition:

  • Tumor Suppression : this compound's ability to inhibit HAT activity is linked to reduced tumor growth in various models, suggesting its role as a potential anti-cancer agent.
  • Viral Inhibition : The compound's impact on HIV expression indicates a dual therapeutic potential for both cancer and viral infections.

Properties

Molecular Formula

C30H32F2N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3

InChI Key

SKDNDJWEBPQKCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.